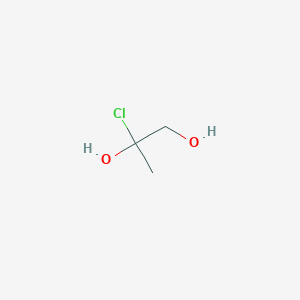
2-Chloropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropropane-1,2-diol can be synthesized through the chlorination of glycerol. The reaction involves the treatment of glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom . The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of epichlorohydrin . This method is preferred due to its efficiency and scalability. The hydrolysis reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloropropanal or 3-chloropropanoic acid.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of glycerol.
Scientific Research Applications
2-Chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have investigated its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-chloropropane-1,2-diol involves its interaction with cellular components. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules . These interactions can disrupt normal cellular functions and lead to toxic effects .
Comparison with Similar Compounds
3-Chloropropane-1,2-diol: An isomer with similar properties but different structural arrangement.
1-Chloropropane-2,3-diol: Another isomer with distinct chemical behavior.
Glycerol α-monochlorohydrin: A related compound with similar reactivity.
Uniqueness: 2-Chloropropane-1,2-diol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Its presence as a contaminant in food products also highlights its significance in food safety research .
Properties
CAS No. |
185805-20-3 |
|---|---|
Molecular Formula |
C3H7ClO2 |
Molecular Weight |
110.54 g/mol |
IUPAC Name |
2-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3 |
InChI Key |
HTTUMRADGWHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
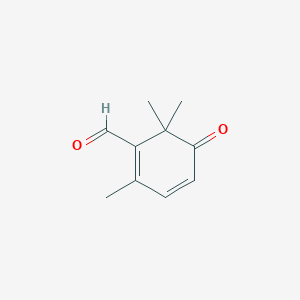
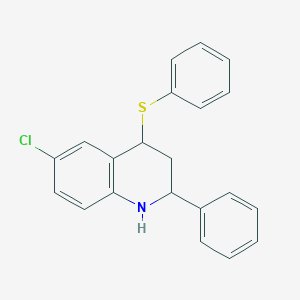
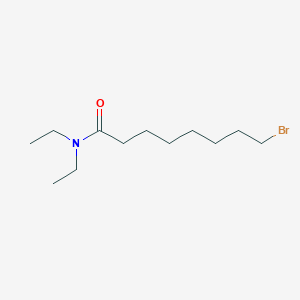
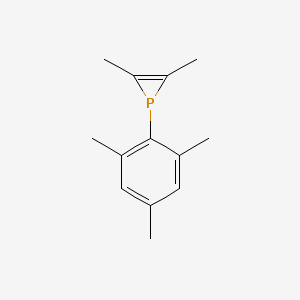

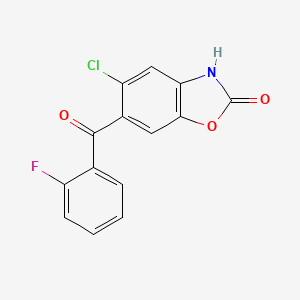


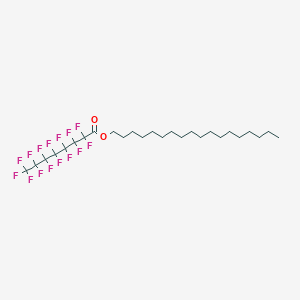
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
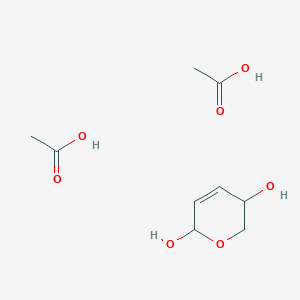
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

